Calcium bisulfite

Description

Properties

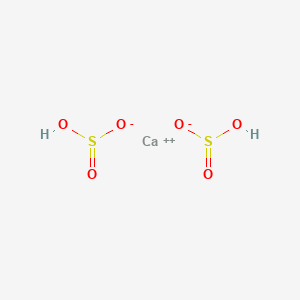

IUPAC Name |

calcium;hydrogen sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2H2O3S/c;2*1-4(2)3/h;2*(H2,1,2,3)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGQIQHJMRUCRM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)[O-].OS(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca(HSO3)2, CaH2O6S2 | |

| Record name | CALCIUM HYDROGEN SULFITE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM BISULPHITE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50889620 | |

| Record name | Sulfurous acid, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium hydrogen sulfite, solution appears as a colorless to yellow aqueous solution with an odor of sulfur dioxide. Corrosive to metals., Clear greenish-yellow aqueous solution having a distinct odour of sulphur dioxide | |

| Record name | CALCIUM HYDROGEN SULFITE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM BISULPHITE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

13780-03-5 | |

| Record name | CALCIUM HYDROGEN SULFITE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium bisulfite, solution | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013780035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfurous acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfurous acid, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium hydrogensulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM BISULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNM7K02JP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Calcium bisulfite synthesis from calcium carbonate and sulfur dioxide

An In-depth Technical Guide to the Synthesis of Calcium Bisulfite from Calcium Carbonate and Sulfur Dioxide

Abstract

Calcium bisulfite, Ca(HSO₃)₂, is an inorganic compound of significant industrial importance, primarily known for its role in the sulfite process of paper pulping, where it facilitates the dissolution of lignin from wood chips.[1] It also finds applications as a preservative and disinfectant.[2][3] This technical guide provides a comprehensive overview of the synthesis of calcium bisulfite from the reaction of calcium carbonate (CaCO₃) and sulfur dioxide (SO₂). It covers the fundamental reaction chemistry, thermodynamics, key process methodologies, and detailed experimental protocols. Quantitative data are summarized for clarity, and process workflows are visualized to aid researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Chemistry and Reaction Mechanism

The synthesis of calcium bisulfite from calcium carbonate and sulfur dioxide is fundamentally an acid-base reaction occurring in an aqueous medium. Sulfur dioxide, an acidic oxide, is more acidic than carbon dioxide and thus displaces it from calcium carbonate.[4]

The overall reaction is as follows: CaCO₃(s) + 2SO₂(g) + H₂O(l) → Ca(HSO₃)₂(aq) + CO₂(g) [4]

The reaction proceeds through several intermediate steps:

-

Formation of Sulfurous Acid: Sulfur dioxide dissolves in water to form sulfurous acid (H₂SO₃). SO₂(g) + H₂O(l) ⇌ H₂SO₃(aq)

-

Reaction with Calcium Carbonate: The sulfurous acid then reacts with the insoluble calcium carbonate. Initially, calcium sulfite (CaSO₃) is formed. CaCO₃(s) + H₂SO₃(aq) → CaSO₃(s) + H₂O(l) + CO₂(g)

-

Formation of Calcium Bisulfite: Calcium sulfite, which has low solubility, reacts with excess sulfurous acid to form the water-soluble calcium bisulfite.[3][5] CaSO₃(s) + H₂SO₃(aq) → Ca(HSO₃)₂(aq)

The presence of water is critical, as it acts as the solvent and facilitates the ionization of sulfurous acid. The reaction extent is significantly enhanced in the presence of adsorbed water.[6][7]

Synthesis Methodologies

Industrially, the production of calcium bisulfite solution (often called "sulfite acid" or "cooking liquor" in the paper industry) is accomplished through several methods, primarily differing in how the reactants are brought into contact.[8]

-

Tower System: This method involves packed towers filled with limestone (calcium carbonate). Water is trickled down from the top of the tower, while sulfur dioxide gas is introduced from the bottom, creating a counter-current flow. The SO₂ absorbs into the water film on the limestone surface, forming sulfurous acid, which then reacts to produce calcium bisulfite liquor that is collected at the bottom.[8]

-

Tank/Slurry System: In this process, a slurry of calcium carbonate or, alternatively, slaked lime (calcium hydroxide), is prepared in a series of tanks.[8] Sulfur dioxide gas is bubbled through the slurry to effect the reaction. Using finely pulverized limestone (e.g., 150-200 mesh) is advantageous as the increased surface area leads to a faster reaction and allows for better temperature control.[8] The heat of reaction when using calcium carbonate is about half of that when using calcium hydroxide, resulting in a cooler product liquor which can dissolve more free sulfur dioxide.[8]

The choice between starting with calcium carbonate or calcium hydroxide (lime) depends on factors like cost, desired reaction temperature, and control over the final product's composition.[8]

Key Process Parameters and Their Effects

The efficiency and yield of calcium bisulfite synthesis are influenced by several critical parameters.

| Parameter | Effect on Synthesis | References |

| Temperature | Affects the rate of limestone dissolution and the solubility of sulfur dioxide in water. Lower temperatures favor higher concentrations of dissolved "free" SO₂ in the final product. | [8] |

| pH | The reaction is pH-dependent. In related flue gas desulfurization processes, if the pH drops below 5, the formation of the more soluble calcium bisulfite is favored. | [9] |

| Reactant Concentration | An excess of sulfur dioxide is required to convert the intermediate calcium sulfite into the desired calcium bisulfite. | [10][11] |

| CaCO₃ Particle Size | Smaller particle sizes (i.e., pulverized limestone) provide a larger surface area for reaction, leading to a significantly faster reaction rate. | [8] |

| Water Content | The presence of water is mandatory. The reaction is greatly facilitated by a high relative humidity or an aqueous slurry, which enhances the mobility of surface ions. | [6][7] |

| Agitation | In slurry-based systems, intermittent or continuous agitation ensures uniform mixing and prevents the settling of solid reactants, thereby improving reaction efficiency. | [11] |

Experimental Protocol: Laboratory Scale Synthesis

This section details a representative laboratory procedure for the synthesis of calcium bisulfite solution based on published methods.[11]

Objective: To prepare an aqueous solution of calcium bisulfite from calcium carbonate powder and a sulfurous acid solution.

Materials:

-

Calcium Carbonate (CaCO₃), fine powder

-

Sulfur Dioxide (SO₂) gas

-

Deionized Water

-

Reaction Flask (e.g., 2 L Erlenmeyer flask)

-

Gas Dispersion Tube

-

Stirring Plate and Magnetic Stir Bar

-

Water Trap Tube

-

Analytical Balance

Procedure:

-

Preparation of Sulfurous Acid Solution: Prepare a 1 L sulfurous acid solution by bubbling a known mass of sulfur dioxide gas (e.g., 62.5 g) through 1 L of deionized water at a controlled temperature (e.g., 20°C). The concentration of the resulting solution should be verified by titration.

-

Reaction Setup: Suspend 50 g of fine calcium carbonate powder in the 1 L sulfurous acid solution within the reaction flask. This provides a molar excess of SO₂ to ensure the complete conversion to bisulfite.[11]

-

Reaction: Stopper the flask with a water trap tube to monitor the evolution of CO₂. Place the flask on a magnetic stirrer and agitate the mixture intermittently. Maintain the reaction temperature at 20°C for a period of 2 hours.[11]

-

Monitoring: The reaction progress can be monitored by observing the cessation of CO₂ evolution through the water trap.

-

Filtration and Analysis: After the reaction period, filter the solution to remove any unreacted calcium carbonate or insoluble impurities like calcium sulfite.

-

Product Characterization: The resulting solution of calcium bisulfite can be analyzed to determine the concentration of "total SO₂" (free dissolved SO₂ and combined SO₂ in bisulfite) and "combined SO₂" (the portion bound as bisulfite) using standard iodometric titration methods.

Quantitative Example: Based on a reported experiment, suspending 50 g of a calcium carbonate-containing material in a sulfurous acid solution with 62.5 g of SO₂ resulted in 97.5% demineralization (conversion of CaCO₃) after 2 hours at 20°C.[11]

| Parameter | Value |

| Starting CaCO₃-containing material | 50 g |

| Volume of Sulfurous Acid | 1 L |

| Initial Mass of SO₂ | 62.5 g |

| Molar Ratio (SO₂ to Ca) | 3.00 (50% excess) |

| Reaction Temperature | 20°C |

| Reaction Time | 2 hours |

| CaCO₃ Conversion (Demineralization) | 97.5% |

| Final SO₂ in solution | 54.4 g |

Visualizing the Process and Chemistry

Diagrams created using the DOT language provide clear visual representations of the chemical pathways and experimental workflows.

References

- 1. printwiki.org [printwiki.org]

- 2. cameo.mfa.org [cameo.mfa.org]

- 3. Calcium bisulfite | 13780-03-5 [chemicalbook.com]

- 4. quora.com [quora.com]

- 5. CALCIUM BISULFITE - Ataman Kimya [atamanchemicals.com]

- 6. Reactions of sulfur dioxide on calcium carbonate single crystal and particle surfaces at the adsorbed water carbonate interface - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. scilit.com [scilit.com]

- 8. US1378617A - Method of making calcium-bisulfite cooking liquor - Google Patents [patents.google.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Calcium bisulfite - Wikipedia [en.wikipedia.org]

- 11. prepchem.com [prepchem.com]

Chemical properties and structure of calcium hydrogen sulfite

An In-depth Technical Guide on the Chemical Properties and Structure of Calcium Hydrogen Sulfite

Introduction

Calcium hydrogen sulfite, also known as calcium bisulfite, is an inorganic compound with the chemical formula Ca(HSO₃)₂.[1][2] It is primarily known and utilized as an aqueous solution, appearing as a colorless to yellowish liquid with a characteristic odor of sulfur dioxide.[1][3][4] This compound is classified as an acid salt and exhibits acidic properties in solution.[1][5] Its utility spans various industrial applications, including the sulfite process for paper pulping, where it dissolves lignin from wood chips, and as a preservative and disinfectant in the food and beverage industries under the E number E227.[1][5][6]

Chemical Structure and Nomenclature

Calcium hydrogen sulfite is an ionic compound consisting of a divalent calcium cation (Ca²⁺) and two monovalent hydrogen sulfite (or bisulfite) anions (HSO₃⁻). The hydrogen sulfite anion possesses a trigonal pyramidal geometry with the sulfur atom at the apex. The sulfur atom is bonded to three oxygen atoms, and a hydrogen atom is attached to one of the oxygen atoms.

Systematic IUPAC Name: Calcium hydrogen sulfite[2][5]

Common Synonyms:

Physicochemical Properties

The key quantitative properties of calcium hydrogen sulfite are summarized in the tables below. It is important to note that the compound is primarily stable and handled in its aqueous solution form.[1][7]

Table 1: Physical and Chemical Properties of Calcium Hydrogen Sulfite

| Property | Value | Source(s) |

| Molecular Formula | Ca(HSO₃)₂ | [2][4] |

| Molar Mass | 202.22 g/mol | [1] |

| Appearance | Colorless to yellow aqueous solution | [1][4] |

| Odor | Sulfur dioxide | [1][3] |

| Density | 1.06 g/cm³ (solution) | [1][3] |

| Solubility | Soluble in water | [1] |

| Stability | Decomposes upon heating | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 13780-03-5 | [1][2] |

| PubChem CID | 26268 | [2][5] |

| EC Number | 237-423-7 | [2] |

| UNII | SNM7K02JP2 | [2][5] |

| E Number | E227 (Preservative) | [1][5] |

Chemical Reactivity and Behavior

Acidity

In an aqueous solution, calcium hydrogen sulfite behaves as an acid due to the equilibrium of the hydrogen sulfite ion, which can release a proton (H⁺) to form the sulfite ion (SO₃²⁻).[1][5]

Decomposition

Calcium hydrogen sulfite is thermally unstable and decomposes upon heating, emitting toxic fumes of sulfur oxides (SOx).[1][4] The decomposition of the related calcium sulfite (CaSO₃) begins at approximately 600°C. One decomposition pathway involves disproportionation to form calcium sulfate and calcium sulfide (4CaSO₃ → 3CaSO₄ + CaS), while another involves decomposition to calcium oxide and sulfur dioxide (CaSO₃ → CaO + SO₂).[8][9]

Redox Reactions

Calcium hydrogen sulfite is a reducing agent.[2][4] It reacts with oxidizing agents, which can be vigorous and generate heat.[2][4] For instance, it is used as an "antichlor" in bleaching processes to neutralize and remove excess chlorine.[7]

Reaction with Acids

When treated with acids, calcium hydrogen sulfite solution generates sulfur dioxide gas.[2][4]

Corrosivity

Solutions of calcium hydrogen sulfite are corrosive to metals.[1][3][4]

Experimental Protocols

Preparation of Calcium Hydrogen Sulfite Solution

Principle: Calcium hydrogen sulfite solution is typically prepared by reacting a calcium base, such as calcium hydroxide (slaked lime) or calcium carbonate, with an excess of sulfur dioxide in an aqueous medium.[1][3][5] The excess sulfur dioxide ensures the formation of the soluble hydrogen sulfite rather than the poorly soluble calcium sulfite (CaSO₃).

Methodology:

-

Slurry Preparation: Prepare a slurry of calcium hydroxide, Ca(OH)₂, by suspending it in water. Alternatively, a slurry of finely powdered calcium carbonate (CaCO₃) can be used.[1]

-

Gas Introduction: Bubble sulfur dioxide (SO₂) gas through the vigorously stirred slurry.[3][7]

-

Reaction Monitoring: Continue the introduction of SO₂ until the solid calcium hydroxide or carbonate has completely reacted to form a clear or slightly yellowish solution. The chemical equations for these reactions are:

-

Ca(OH)₂ + 2SO₂ → Ca(HSO₃)₂[1]

-

CaCO₃ + 2SO₂ + H₂O → Ca(HSO₃)₂ + CO₂

-

-

Completion: The resulting solution is calcium hydrogen sulfite, which typically contains some dissolved free sulfur dioxide.

Analysis of Calcium Hydrogen Sulfite Solution (Iodometric Titration)

Principle: The concentration of hydrogen sulfite in a solution can be determined by redox titration with a standardized iodine solution. The hydrogen sulfite ion is oxidized by iodine to the sulfate ion, while iodine is reduced to iodide.

Methodology:

-

Sample Preparation: Accurately pipette a known volume (e.g., 25.00 mL) of the calcium hydrogen sulfite solution into an Erlenmeyer flask. Dilute with approximately 100 mL of deionized water.

-

Acidification: Add a small amount of dilute acid (e.g., 1 M HCl or H₂SO₄) to the flask. This ensures the reaction proceeds under acidic conditions.

-

Indicator: Add a few drops of starch indicator solution. The solution should remain colorless.

-

Titration: Titrate the sample with a standardized iodine (I₂) solution of known concentration (e.g., 0.1 M). The iodine will react with the hydrogen sulfite according to the following equation:

-

HSO₃⁻ + I₂ + H₂O → SO₄²⁻ + 2I⁻ + 3H⁺

-

-

Endpoint Determination: The endpoint is reached when all the hydrogen sulfite has been consumed. The next drop of iodine solution will react with the starch indicator to form a deep blue-black complex, indicating the endpoint of the titration.

-

Calculation: Record the volume of iodine solution used. The concentration of calcium hydrogen sulfite in the original sample can be calculated using the stoichiometry of the reaction.

Diagrams and Visualizations

Caption: Equilibrium of sulfurous acid and formation of calcium hydrogen sulfite.

Caption: Experimental workflow for iodometric titration of calcium hydrogen sulfite.

References

- 1. CALCIUM BISULFITE - Ataman Kimya [atamanchemicals.com]

- 2. Calcium bisulfite | Ca(HSO3)2 | CID 26268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cameo.mfa.org [cameo.mfa.org]

- 4. CALCIUM HYDROGEN SULFITE, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Calcium bisulfite - Wikipedia [en.wikipedia.org]

- 6. E227 – Calcium Bisulfite (Calcium Hydrogen Sulfite) | ohmygoods.app [ohmygoods.app]

- 7. Calcium bisulfite | 13780-03-5 [chemicalbook.com]

- 8. The Thermal Decomposition Process of Calcium Sulfite | Semantic Scholar [semanticscholar.org]

- 9. scilit.com [scilit.com]

The Cornerstone of Chemical Pulping: A Technical Guide to the Role of Calcium Bisulfite

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of chemical pulping revolutionized the paper industry, enabling the mass production of paper from wood. Central to this transformation was the development of the sulfite process, with calcium bisulfite as its key reagent. This technical guide delves into the historical significance and the fundamental chemistry of the calcium bisulfite process. It provides a detailed examination of the delignification mechanisms, experimental protocols, and the quantitative process parameters that defined this era of papermaking. For the modern researcher, understanding this historical process offers insights into the evolution of lignocellulose chemistry and the foundations of biorefining.

Introduction: The Genesis of Chemical Pulping

Prior to the mid-19th century, paper was primarily made from rags, a limited and costly raw material. The growing demand for paper spurred the search for an abundant and economical alternative. Wood, with its fibrous cellulosic structure, was a promising candidate, but a method was needed to efficiently separate the cellulose fibers from the cementing lignin.

The breakthrough came with the invention of the sulfite process by American chemist Benjamin Chew Tilghman in 1867.[1] Tilghman patented the use of calcium bisulfite, Ca(HSO3)2, to dissolve the lignin from wood chips under heat and pressure, leaving behind nearly pure cellulose fibers.[1] The first commercial sulfite pulp mill was established in Sweden in 1874.[1][2] By the turn of the 20th century, the sulfite process, particularly the calcium-based method, had become the dominant chemical pulping technology worldwide, a position it held until the rise of the kraft (sulfate) process in the 1940s.[1]

The calcium bisulfite process was favored for its ability to produce a brighter and more easily bleached pulp compared to its contemporaries.[3] However, it was not without its limitations, including being unsuitable for highly resinous woods like pine and the environmental challenges posed by the difficulty in recovering the cooking chemicals.[4][5]

The Chemistry of Delignification

The efficacy of the calcium bisulfite process lies in its ability to selectively degrade and solubilize lignin while leaving the cellulose fibers largely intact. This is achieved through a series of acid-catalyzed reactions in the presence of bisulfite ions.

The Cooking Liquor

The cooking liquor is an acidic solution of calcium bisulfite and free sulfurous acid (SO2 dissolved in water). It is typically prepared by reacting sulfur dioxide gas with a slurry of calcium carbonate (limestone).[4][6]

Reaction: CaCO₃ + 2H₂SO₃ → Ca(HSO₃)₂ + H₂O + CO₂

The process is conducted under acidic conditions, typically at a pH between 1.5 and 5.[1]

Lignin Sulfonation

The primary reaction in the sulfite process is the sulfonation of lignin. Lignin is a complex, amorphous polymer composed of phenylpropane units linked by various ether and carbon-carbon bonds. The acidic conditions of the cooking liquor promote the cleavage of ether bonds in the lignin structure, creating reactive carbocations. These carbocations are then attacked by bisulfite ions (HSO₃⁻), introducing sulfonic acid groups (-SO₃H) onto the lignin polymer.[2]

This process, known as sulfonation, transforms the hydrophobic lignin into water-soluble lignosulfonates, which can then be washed away from the cellulose pulp.

Hydrolysis Reactions

The acidic environment also leads to the hydrolysis of some hemicelluloses, which are polysaccharides that are less stable than cellulose. This contributes to a lower pulp yield compared to mechanical pulping methods but results in a purer cellulose pulp. A significant drawback of the acidic conditions is the partial hydrolysis of the cellulose itself, which leads to a reduction in the strength of the resulting paper fibers compared to those produced by the alkaline kraft process.[3]

Quantitative Process Parameters

The efficiency and outcome of the calcium bisulfite process are governed by several key parameters. The following table summarizes typical quantitative data from the historical application of this process.

| Parameter | Typical Value | Unit | Notes |

| Pulping Conditions | |||

| Cooking Temperature | 130 - 150 | °C | Higher temperatures accelerate delignification but can degrade cellulose.[7] |

| Cooking Time | 4 - 6 | hours | Varies with wood species and desired pulp properties.[7] |

| Cooking Pressure | 5 - 7 | bar | Maintained to keep SO₂ in solution.[7] |

| pH of Cooking Liquor | 1.5 - 5 | Acidic conditions are crucial for the process.[1] | |

| Pulp Properties | |||

| Unbleached Pulp Yield | 40 - 50 | % | Based on the dry weight of the wood. |

| Kappa Number (unbleached) | 25 - 30 | An indicator of residual lignin content.[8] | |

| ISO Brightness (unbleached) | 50 - 60 | % | Sulfite pulp is naturally brighter than kraft pulp. |

| ISO Brightness (bleached) | 88 - 91 | % | Achievable with conventional bleaching sequences.[9] |

| Chemical Consumption | |||

| Sulfur | 100 - 150 | kg/ton of pulp | Varies with process efficiency. |

| Limestone (CaCO₃) | 120 - 180 | kg/ton of pulp | The source of the calcium base. |

Experimental Protocol: Laboratory-Scale Calcium Bisulfite Pulping

This section outlines a detailed methodology for a laboratory-scale simulation of the historical calcium bisulfite pulping process.

Materials and Equipment

-

Wood chips (e.g., spruce or balsam fir), air-dried

-

Calcium carbonate (CaCO₃), powder

-

Sulfur dioxide (SO₂) gas or a solution of sulfurous acid (H₂SO₃)

-

Deionized water

-

Laboratory-scale digester or autoclave with temperature and pressure control

-

pH meter

-

Screen for pulp washing

-

Drying oven

-

Analytical equipment for determining pulp yield, kappa number, and brightness

Procedure

-

Wood Chip Preparation: Screen the wood chips to ensure a uniform size. Determine the moisture content of a representative sample to calculate the oven-dry weight.

-

Cooking Liquor Preparation:

-

Create a slurry of calcium carbonate in deionized water in a reaction vessel.

-

Bubble sulfur dioxide gas through the slurry until the desired concentration of free and combined SO₂ is reached. The total SO₂ charge is typically around 24% of the liquor weight.[10] The liquor-to-wood ratio is generally 4:1.[10]

-

Analyze the liquor for total, free, and combined SO₂ content using standard titration methods.

-

-

Digestion:

-

Place a known weight of wood chips (oven-dry equivalent) into the digester.

-

Add the prepared cooking liquor to achieve the desired liquor-to-wood ratio.

-

Seal the digester and begin heating.

-

Follow a predetermined temperature and pressure profile. For example, ramp up the temperature to 140°C over 1.5 hours and hold for a specified cooking time (e.g., 2-5 hours).[10]

-

Monitor and record the temperature and pressure throughout the cook.

-

-

Pulp Washing and Screening:

-

At the end of the cook, carefully relieve the pressure from the digester.

-

Remove the cooked pulp and wash it thoroughly with deionized water on a screen to remove the spent liquor and dissolved lignosulfonates.

-

Collect a sample of the spent liquor for analysis.

-

-

Pulp Analysis:

-

Determine the total pulp yield by drying a known portion of the washed pulp to a constant weight.

-

Measure the kappa number of the unbleached pulp according to standard methods (e.g., TAPPI T 236) to determine the residual lignin content.[11]

-

Measure the ISO brightness of the pulp using a reflectometer according to standard methods (e.g., ISO 2470).[12]

-

Visualizing the Process and a Key Chemical Pathway

To better understand the logical flow and the core chemical transformations in the calcium bisulfite process, the following diagrams are provided.

Caption: Experimental workflow of the calcium bisulfite pulping process.

Caption: Simplified signaling pathway of lignin sulfonation.

Caption: Logical relationships of the calcium bisulfite process.

Conclusion

The calcium bisulfite process was a pivotal development in the history of chemical pulping, laying the groundwork for the modern pulp and paper industry. While it has been largely superseded by the kraft process due to its limitations in wood species flexibility, pulp strength, and chemical recovery, its historical importance cannot be overstated. The fundamental principles of lignin sulfonation and acid hydrolysis established by this process remain relevant in the fields of lignocellulosic chemistry and biorefining. For today's researchers, a thorough understanding of the calcium bisulfite process provides a valuable perspective on the evolution of chemical technologies for biomass conversion and the ongoing quest for more efficient and sustainable methods.

References

- 1. Sulfite process - Wikipedia [en.wikipedia.org]

- 2. How much do you know about sulfite pulpingï¼ [paperpulping.com]

- 3. The difference between sulphate and sulphite pulp wood pulp-Iota [siliconeoil.net]

- 4. printwiki.org [printwiki.org]

- 5. printwiki.org [printwiki.org]

- 6. CALCIUM BISULFITE - Ataman Kimya [atamanchemicals.com]

- 7. Manufacturing Process of Calcium Lignosulfonate – GREEN AGROCHEM [greenagrochem.com]

- 8. Oxygen delignification of acid sulfite and bisulfite softwood pulps :: BioResources [bioresources.cnr.ncsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. diva-portal.org [diva-portal.org]

- 11. KAPPA NUMBER OF PULP [complianceonline.com]

- 12. theseus.fi [theseus.fi]

An In-depth Technical Guide to Calcium Bisulfite (E227) as a Food Preservative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium bisulfite (Ca(HSO₃)₂), identified by the E number E227, is a food additive utilized for its preservative and antioxidant properties. This technical guide provides a comprehensive overview of its chemical characteristics, mechanisms of action, regulatory status, and the methodologies employed to evaluate its efficacy and safety. In aqueous solutions, calcium bisulfite exists in equilibrium with sulfurous acid, the primary active antimicrobial and antioxidant agent. Its preservative action is exerted through the inhibition of microbial growth, prevention of enzymatic browning, and scavenging of oxygen. Key mechanisms include the disruption of microbial cellular functions by sulfur dioxide, including interference with enzymatic pathways such as glycolysis, and the inhibition of enzymes like polyphenol oxidase that are responsible for food discoloration. While effective, the use of calcium bisulfite is subject to regulatory limits due to potential hypersensitivity reactions in some individuals. Standardized protocols, such as the USP <51> Antimicrobial Effectiveness Test and the Monier-Williams method for sulfite determination, are critical for ensuring its appropriate and safe application in the food industry.

Chemical and Physical Properties

Calcium bisulfite is an inorganic compound, the calcium salt of sulfurous acid.[1][2] It is typically available as a greenish-yellow aqueous solution with a distinct odor of sulfur dioxide.[3] The solution is acidic and corrosive to metals.[3]

Table 1: Chemical and Physical Properties of Calcium Bisulfite (E227)

| Property | Value | Reference(s) |

| Chemical Formula | Ca(HSO₃)₂ | [3] |

| Molar Mass | 202.22 g/mol | [4] |

| Appearance | Greenish-yellow aqueous solution | [3] |

| Odor | Pungent odor of sulfur dioxide | [3] |

| Solubility | Soluble in water | [3] |

| Chemical Reactivity | In acidic conditions, it forms sulfurous acid (H₂SO₃), which is the active preservative. | [3] |

Mechanism of Action as a Food Preservative

The primary preservative function of calcium bisulfite stems from its ability to release sulfur dioxide (SO₂) in acidic or aqueous environments. The antimicrobial and antioxidant effects are largely attributed to the undissociated sulfurous acid (H₂SO₃) and the bisulfite (HSO₃⁻) and sulfite (SO₃²⁻) ions.

Antimicrobial Action

The antimicrobial efficacy of sulfites is multifaceted, targeting various cellular processes in bacteria, yeasts, and molds. The molecular form of SO₂, being uncharged, can readily diffuse across the cell membranes of microorganisms.[5] Once inside the cell, it disrupts normal cellular function through several mechanisms:

-

Enzyme Inhibition: Sulfites are potent inhibitors of various enzymes. They can cleave disulfide bonds in proteins, leading to conformational changes and inactivation of enzymes essential for metabolism.[1] A key target is the inhibition of enzymes involved in glycolysis, a central metabolic pathway for energy production.[6]

-

Nucleic Acid Damage: Sulfites can interact with nucleic acids, potentially leading to mutations and interference with DNA replication and protein synthesis.[1]

-

Reduction of ATP: The presence of sulfites has been shown to decrease the amount of available adenosine triphosphate (ATP), the primary energy currency of the cell, thereby impairing cellular activities.[1]

-

Disruption of Cellular Transport: By affecting membrane proteins and the proton motive force, sulfites can interfere with the transport of nutrients and essential ions across the cell membrane.

The effectiveness of the antimicrobial action is highly dependent on the pH of the food matrix. In more acidic conditions (lower pH), the equilibrium shifts towards the formation of undissociated sulfurous acid, which is a more potent antimicrobial agent than the bisulfite and sulfite ions.[7][8]

Antioxidant and Anti-Browning Action

Calcium bisulfite is an effective antioxidant and anti-browning agent, primarily through the inhibition of polyphenol oxidase (PPO) and non-enzymatic browning reactions.

-

Inhibition of Enzymatic Browning: PPO is an enzyme responsible for the oxidation of phenolic compounds in fruits and vegetables, leading to the formation of brown pigments. Sulfites irreversibly inhibit PPO, preventing this discoloration and maintaining the fresh appearance of the food product.[9] The bisulfite ion (HSO₃⁻) is thought to be the main component responsible for this inhibition.[10]

-

Inhibition of Non-Enzymatic Browning: Sulfites can also inhibit non-enzymatic browning, such as the Maillard reaction, by reacting with carbonyl intermediates, thus preventing the formation of brown pigments.[9]

-

Oxygen Scavenging: Sulfites can react with and scavenge dissolved oxygen in food products, thereby preventing oxidative degradation of vitamins, flavors, and colors.[3]

Firming Agent

The calcium ions in calcium bisulfite can interact with pectic substances in the cell walls of fruits and vegetables. This interaction forms calcium pectate cross-links, which helps to maintain the structural integrity and firmness of canned or processed plant-based foods.[3]

Regulatory Status and Safety

The use of calcium bisulfite as a food additive is regulated by national and international food safety authorities.

Table 2: Regulatory and Safety Information for Sulfites (including E227)

| Parameter | Information | Reference(s) |

| Acceptable Daily Intake (ADI) | The European Food Safety Authority (EFSA) established a temporary group ADI of 0.7 mg/kg of body weight per day for sulfites (expressed as SO₂). This temporary ADI has since been withdrawn due to insufficient data, and a Margin of Exposure (MOE) approach is now used. | [2][11] |

| European Union | Authorized for use in a variety of food categories with specific maximum permitted levels (MPLs). | [2] |

| Australia and New Zealand | Permitted for use in various foods as outlined in Schedule 15 of the Australia New Zealand Food Standards Code. Added sulfites must be declared on the label if present at 10 mg/kg or more. | [12][13] |

| United States | Not generally recognized as safe (GRAS) for use on fresh fruits and vegetables intended to be served raw. | [14] |

| Toxicological Concerns | The primary concern is sulfite sensitivity, which can trigger allergic-type reactions in susceptible individuals, particularly those with asthma. Symptoms can include respiratory distress, hives, and in rare cases, anaphylaxis. Sulfites can also lead to the degradation of thiamine (Vitamin B1) in foods. | [14] |

Experimental Protocols

Determination of Antimicrobial Efficacy (Based on USP <51>)

The United States Pharmacopeia (USP) General Chapter <51> Antimicrobial Effectiveness Test is a standardized method to evaluate the efficacy of antimicrobial preservatives in a product.

Objective: To determine if the preservative system in a food product is effective against a representative panel of microorganisms.

Materials:

-

Test product containing calcium bisulfite.

-

Challenge microorganisms: Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).

-

Sterile saline solution.

-

Appropriate microbial growth media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Sterile containers for inoculation.

-

Incubator set at 22.5 ± 2.5 °C.

Procedure:

-

Preparation of Inoculum: Cultures of the challenge microorganisms are grown to a high concentration. The cells are then harvested and suspended in sterile saline to achieve a microbial count of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

-

Inoculation of Product: The test product is divided into five sterile containers, one for each challenge microorganism. Each container is inoculated with the corresponding microbial suspension to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.

-

Incubation: The inoculated product containers are incubated at 22.5 ± 2.5 °C for 28 days.

-

Enumeration: At specified intervals (typically 7, 14, and 28 days), aliquots are removed from each container. The samples are serially diluted in a suitable neutralizer solution and plated on appropriate agar media to determine the number of viable microorganisms.

-

Data Analysis: The log reduction in the microbial population is calculated for each time point relative to the initial inoculum concentration. The results are compared against the acceptance criteria outlined in USP <51> for the specific product category.

dot

Caption: Workflow for Antimicrobial Effectiveness Testing (USP <51>).

Determination of Sulfite Content (Optimized Monier-Williams Method)

The Monier-Williams method is the reference method for the determination of total sulfites in food.

Objective: To quantify the total sulfite content in a food sample, expressed as sulfur dioxide.

Apparatus:

-

Monier-Williams distillation apparatus, including a three-neck round-bottom flask, a separatory funnel, a gas inlet tube, a condenser, and a bubbler.

-

Heating mantle.

-

Nitrogen gas source.

-

Burette for titration.

Reagents:

-

4N Hydrochloric acid (HCl).

-

5% Ethanol solution.

-

3% Hydrogen peroxide (H₂O₂) solution, neutralized.

-

0.01N Sodium hydroxide (NaOH), standardized.

-

Methyl red indicator.

Procedure:

-

Apparatus Setup: The Monier-Williams apparatus is assembled. The receiving flask contains a known volume of neutralized 3% hydrogen peroxide with methyl red indicator.

-

Sample Preparation: A known weight of the food sample is homogenized with the 5% ethanol solution and transferred to the distillation flask with 400 mL of distilled water.

-

Deoxygenation: The system is purged with nitrogen gas for at least 15 minutes to remove any oxygen.

-

Distillation: 90 mL of 4N HCl is added to the distillation flask. The mixture is heated to boiling while maintaining the nitrogen flow. The sulfur dioxide released from the sample is carried by the nitrogen stream through the condenser and into the hydrogen peroxide solution, where it is oxidized to sulfuric acid. The distillation is continued for 1.7 hours.

-

Titration: After distillation, the contents of the receiving flask are titrated with standardized 0.01N NaOH to the methyl red endpoint.

-

Calculation: The concentration of total sulfites (as mg SO₂/kg of food) is calculated from the volume of NaOH used in the titration.

dot

Caption: Workflow of the Optimized Monier-Williams Method for Sulfite Determination.

Signaling Pathways and Logical Relationships

Antimicrobial Mechanism of Action

The antimicrobial action of calcium bisulfite is mediated by the release of sulfur dioxide, which disrupts key microbial cellular pathways.

dot

Caption: Antimicrobial mechanism of sulfites on a microbial cell.

Inhibition of Enzymatic Browning

Calcium bisulfite effectively prevents enzymatic browning by inhibiting the action of polyphenol oxidase (PPO).

dot

Caption: Inhibition of polyphenol oxidase (PPO) by calcium bisulfite.

Conclusion

Calcium bisulfite (E227) is a versatile and effective food preservative that functions as an antimicrobial agent, an antioxidant, and a firming agent. Its efficacy is primarily due to the release of sulfur dioxide in aqueous and acidic environments, which disrupts microbial cellular processes and inhibits enzymatic browning. The application of calcium bisulfite is carefully regulated by food safety authorities to mitigate potential health risks associated with sulfite sensitivity. Adherence to standardized analytical methods is essential for the quality control and safe use of this food additive. Further research into specific microbial responses and the development of sensitive detection methods will continue to refine its application in the food industry.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. Follow‐up of the re‐evaluation of sulfur dioxide (E 220), sodium sulfite (E 221), sodium bisulfite (E 222), sodium metabisulfite (E 223), potassium metabisulfite (E 224), calcium sulfite (E 226), calcium bisulfite (E 227) and potassium bisulfite (E 228) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CALCIUM BISULFITE - Ataman Kimya [atamanchemicals.com]

- 4. Calcium bisulfite | Ca(HSO3)2 | CID 26268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. beerbrew.com [beerbrew.com]

- 6. exactawine.com [exactawine.com]

- 7. vinetur.com [vinetur.com]

- 8. Influence of pH on inhibition of bacteria, fungi, and coliphages by bisulfite and sulfite (Journal Article) | OSTI.GOV [osti.gov]

- 9. Inhibition of browning by sulfites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Follow-up of the re-evaluation of sulfur dioxide (E 220), sodium sulfite (E 221), sodium bisulfite (E 222), sodium metabisulfite (E 223), potassium metabisulfite (E 224), calcium sulfite (E 226), calcium bisulfite (E 227) and potassium bisulfite (E 228) | EFSA [efsa.europa.eu]

- 12. Sulphites | Food Standards Australia New Zealand [foodstandards.gov.au]

- 13. faolex.fao.org [faolex.fao.org]

- 14. Functions and specificity of bacterial carbohydrate sulfatases targeting host glycans - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Reaction Kinetics of Calcium Bisulfite with Wood Lignans

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction kinetics governing the interaction between calcium bisulfite and wood lignans, a fundamental process in sulfite pulping. The delignification of wood through the cleavage of lignin's complex polymeric structure is a critical step in the production of high-purity cellulose for various industrial applications, including pharmaceuticals. This document details the underlying chemical reactions, presents available quantitative kinetic data, outlines experimental protocols for kinetic studies, and visualizes the key pathways and workflows. A thorough understanding of these reaction kinetics is paramount for optimizing pulping efficiency, controlling pulp properties, and exploring the potential of lignin-derived compounds in drug development.

Introduction

The sulfite pulping process utilizes aqueous solutions of sulfur dioxide and a base, such as calcium, to remove lignin from wood chips, thereby liberating cellulose fibers. The primary reactions involve the sulfonation and subsequent acid-catalyzed hydrolysis of lignin's ether linkages. The kinetics of these reactions are influenced by several factors, including temperature, pH, and the concentration of cooking chemicals. While the overall process is well-established, a detailed understanding of the reaction kinetics, particularly with calcium bisulfite, is crucial for process optimization and the development of novel applications for lignosulfonates, the sulfonated lignin byproducts.

Core Chemical Reactions

The delignification of wood via the sulfite process is a complex series of reactions. The main reactions involving lignin are:

-

Sulfonation: This is the key reaction that renders lignin soluble in the cooking liquor. It primarily occurs at the α-carbon of the phenylpropane units in lignin. The reaction proceeds through the formation of a carbocation at the α-carbon, which is then attacked by a bisulfite ion (HSO₃⁻).

-

Acid-Catalyzed Hydrolysis: This reaction is responsible for cleaving the ether bonds that link the phenylpropane units together in the lignin macromolecule. The most important of these are the α-ether and β-ether linkages. This cleavage breaks down the lignin polymer into smaller, soluble fragments.

-

Condensation Reactions: These are undesirable side reactions where lignin fragments repolymerize, forming more condensed and less reactive structures that can hinder the pulping process.

Quantitative Kinetic Data

Precise kinetic data for the reaction of calcium bisulfite with wood lignans is not extensively available in recent literature, with many studies focusing on magnesium or sodium-based sulfite pulping, or the more prevalent kraft process. However, data from studies on general acid sulfite pulping and with lignin model compounds provide valuable insights into the reaction rates and activation energies.

Table 1: Activation Energies for Delignification in Sulfite Pulping

| Delignification Mode | Activation Energy (kJ/mol) | Reference |

| Cleavage of α-ether bonds | 157 | |

| Cleavage of β-ether bonds | 147 | |

| Homolytic cleavage of free phenolic β-ether bonds | 99 | |

| Acid Sulfite Delignification (general) | 88 | [1] |

Table 2: Kinetic Data for Acid-Catalyzed Hydrolysis of Lignin Model Compounds

| Lignin Model Compound Moiety | Reaction Condition | Rate Effect | Activation Energy (kJ/mol) | Reference |

| Varying benzyl moiety | Ethanol-water media | 4-methoxy > 3,4-dimethoxy > 3,4,5-trimethoxybenzyl | 79 - 118 | [2] |

| Varying aryl ether moiety | Ethanol-water media | 2,6-dimethoxy > 2-methoxy-4-methyl > 2-methoxyphenyl | 79 - 118 | [2] |

Experimental Protocols

Detailed experimental protocols are essential for reproducible kinetic studies. Below are generalized methodologies for key experiments in the study of lignin sulfonation kinetics.

Laboratory-Scale Pulping for Kinetic Data Acquisition

This protocol describes a method for obtaining kinetic data by pulping wood shavings at constant temperature and chemical concentrations.

Materials and Equipment:

-

Wood shavings (e.g., spruce, with a thickness of approximately 0.3 mm)

-

Calcium bisulfite cooking liquor of known concentration

-

Pressurized reaction vessels (autoclaves)

-

Constant temperature oil or glycol bath

-

Apparatus for determining lignin content (e.g., Klason lignin analysis)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Cooking Liquor: Prepare a calcium bisulfite solution with the desired concentration of total and free sulfur dioxide. The pH should be maintained within the desired range for acid sulfite pulping (typically pH 1.5-2.0).

-

Pulping:

-

Place a known mass of oven-dried wood shavings into the reaction vessels.

-

Add a preheated, high liquor-to-wood ratio (e.g., 40:1 or higher) of the cooking liquor to ensure that the chemical concentration remains nearly constant throughout the cook.[1]

-

Seal the vessels and place them in the constant temperature bath set to the desired reaction temperature (e.g., 135-165°C).[3]

-

Remove individual vessels at specific time intervals.

-

-

Sample Workup:

-

Rapidly cool the removed vessels in cold water to quench the reaction.

-

Separate the pulp from the spent liquor by filtration.

-

Thoroughly wash the pulp with deionized water until the filtrate is neutral.

-

Dry a portion of the pulp to determine the yield.

-

-

Lignin Content Analysis:

-

Determine the residual lignin content of the pulp samples using a standard method such as Klason lignin analysis.

-

-

Kinetic Analysis:

-

Plot the natural logarithm of the lignin content versus time to determine the pseudo-first-order rate constant for delignification at that temperature.

-

Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.

-

Monitoring Lignin Dissolution by UV-Vis Spectroscopy

This protocol outlines a method for monitoring the rate of delignification by measuring the concentration of dissolved lignosulfonates in the cooking liquor.

Materials and Equipment:

-

UV-Vis spectrophotometer with quartz cuvettes

-

Syringe and filter for sample extraction

-

Calcium bisulfite cooking liquor

-

Wood meal or thin wood chips

-

Reaction vessel with a sampling port

Procedure:

-

Reaction Setup:

-

Set up a reaction vessel with a known amount of wood and calcium bisulfite liquor at a constant temperature.

-

-

Sample Collection:

-

At regular time intervals, withdraw a small aliquot of the cooking liquor through the sampling port.

-

Immediately filter the sample to remove any suspended solids.

-

Dilute the sample with a suitable solvent (e.g., a buffer solution) to a concentration within the linear range of the spectrophotometer.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the diluted sample at the characteristic absorption maximum of lignosulfonates (around 280 nm).[4]

-

-

Concentration Determination:

-

Use a pre-determined calibration curve of known lignosulfonate concentrations to convert absorbance values to the concentration of dissolved lignin.

-

-

Kinetic Analysis:

-

Plot the concentration of dissolved lignin versus time to determine the rate of delignification.

-

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key chemical transformations and the logical workflow for kinetic studies of lignin sulfonation.

Caption: Primary pathway of lignin sulfonation at the α-carbon.

Caption: Acid-catalyzed cleavage of a β-O-4 ether linkage in lignin.

Experimental Workflow

Caption: Workflow for a laboratory kinetic study of delignification.

Conclusion

The reaction kinetics of calcium bisulfite with wood lignans are governed by a complex interplay of sulfonation and acid-catalyzed hydrolysis reactions. While specific kinetic parameters for the calcium-based system are not as prevalent in the literature as for other bases, the fundamental principles of acid sulfite pulping provide a solid framework for understanding the process. The provided experimental protocols offer a starting point for researchers to conduct their own kinetic studies to further elucidate the role of calcium ions and other process variables. A deeper understanding of these kinetics will continue to drive innovation in the pulp and paper industry and may unlock new opportunities for the valorization of lignin in fields such as drug development and advanced materials.

References

A Technical Guide to the Thermal Decomposition of Calcium Bisulfite Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical processes, products, and analytical methodologies associated with the thermal decomposition of calcium bisulfite (Ca(HSO₃)₂) solutions. This information is critical for professionals in various fields, including chemical synthesis, environmental science, and pharmaceutical development, where understanding the stability and degradation pathways of sulfur-containing compounds is essential.

Introduction

Calcium bisulfite is an inorganic compound used in various industrial applications, including as a food preservative (E227), in the sulfite process for papermaking, and as a chemical intermediate.[1] When subjected to heat, aqueous solutions of calcium bisulfite undergo decomposition, leading to a mixture of products. The composition of this mixture is highly dependent on factors such as temperature, heating rate, and the presence of oxidizing agents. A thorough understanding of these decomposition pathways is crucial for process optimization, quality control, and safety.

Decomposition Pathways

The thermal decomposition of calcium bisulfite in an aqueous solution is a multi-step process. The initial decomposition yields calcium sulfite (CaSO₃) and sulfur dioxide (SO₂).[2][3] Subsequently, calcium sulfite itself undergoes further decomposition at higher temperatures. The primary reactions involved are:

-

Initial Decomposition of Calcium Bisulfite: Ca(HSO₃)₂(aq) → CaSO₃(s) + SO₂(g) + H₂O(l)

-

Decomposition of Calcium Sulfite (at temperatures above 600°C): This can proceed via two main pathways.[4]

-

Pathway A (Direct Decomposition): CaSO₃(s) → CaO(s) + SO₂(g)

-

Pathway B (Disproportionation): This reaction becomes significant at temperatures above approximately 680°C.[4] 4CaSO₃(s) → 3CaSO₄(s) + CaS(s)

-

-

Secondary Reaction (at temperatures above approximately 780°C): The products from Pathway B can further react.[4] 3CaSO₄(s) + CaS(s) → 4CaO(s) + 4SO₂(g)

In the presence of oxygen, oxidation of sulfite to sulfate can also occur.[1]

Decomposition Signaling Pathway

The logical progression of the decomposition can be visualized as follows:

Quantitative Data

The distribution of decomposition products is highly dependent on the temperature. The following table summarizes the expected solid products from the decomposition of the intermediate, calcium sulfite, at various temperatures in an inert atmosphere.

| Heating Temperature (°C) | Calcium Sulfite (CaSO₃) | Calcium Oxide (CaO) | Calcium Sulfate (CaSO₄) | Calcium Sulfide (CaS) |

| 600 - 660 | Present | Present | Not Detected | Not Detected |

| 680 - 740 | Decreasing | Present | Present | Present |

| Above 740 | Not Detected | Present | Present | Present |

| Above 780 | Not Detected | Increasing | Decreasing | Decreasing |

Note: This data is based on the thermal decomposition of solid calcium sulfite in an argon stream and serves as a model for the behavior of the intermediate formed from the decomposition of calcium bisulfite solution.

Experimental Protocols

To quantitatively analyze the decomposition products of a calcium bisulfite solution, a combination of experimental heating and subsequent chemical analysis is required.

Experimental Workflow

The general workflow for investigating the thermal decomposition of a calcium bisulfite solution is as follows:

Protocol for Thermal Decomposition

-

Preparation: Prepare a calcium bisulfite solution of a known concentration by dissolving a known mass of calcium bisulfite in deoxygenated, deionized water.

-

Apparatus Setup: Place the solution in a three-neck round-bottom flask equipped with a condenser, a temperature probe, and a gas outlet. The gas outlet should be connected to a trapping solution (e.g., hydrogen peroxide) to capture evolved sulfur dioxide.

-

Heating: Heat the flask to the desired temperature using a heating mantle with a temperature controller. Maintain the temperature for a specified duration.

-

Sample Collection: After the heating period, allow the apparatus to cool to room temperature. Collect the liquid residue from the flask and the contents of the gas trapping solution for analysis. If a solid precipitate has formed, separate it by filtration.

Analytical Protocols

-

Principle: Sulfite ions are oxidized by iodine in an acidic solution. The endpoint is detected when excess iodine reacts with a starch indicator to form a blue-black complex.

-

Reagents:

-

Standardized 0.1 N Iodine Solution

-

1 M Sulfuric Acid

-

1% Starch Indicator Solution

-

-

Procedure:

-

Pipette a known volume of the sample solution into an Erlenmeyer flask.

-

Add 10 mL of 1 M sulfuric acid.

-

Add a few drops of starch indicator.

-

Titrate with the standardized 0.1 N iodine solution until the first permanent blue-black color appears.

-

Record the volume of iodine solution used.

-

-

Calculation: Sulfite (mg/L) = (V × N × E) / S Where:

-

V = Volume of iodine solution used (mL)

-

N = Normality of the iodine solution

-

E = Equivalent weight of sulfite (40.03 mg/meq)

-

S = Volume of the sample (L)

-

-

Principle: Anion-exchange chromatography separates sulfate ions from other anions in the sample. The concentration is determined by a conductivity detector.

-

Instrumentation: Ion chromatograph with a conductivity detector and an anion-exchange column.

-

Procedure:

-

Prepare a series of sulfate standards of known concentrations.

-

Filter the sample solution through a 0.45 µm filter.

-

Inject the standards and the sample into the ion chromatograph.

-

Generate a calibration curve from the peak areas of the standards.

-

Determine the sulfate concentration in the sample from the calibration curve.

-

-

Principle: Sulfur dioxide trapped in a hydrogen peroxide solution is oxidized to sulfuric acid. The resulting acid is then titrated with a standard sodium hydroxide solution.

-

Reagents:

-

3% Hydrogen Peroxide Solution

-

Standardized 0.1 N Sodium Hydroxide Solution

-

Phenolphthalein Indicator

-

-

Procedure:

-

Quantitatively transfer the contents of the gas trapping solution to an Erlenmeyer flask.

-

Add a few drops of phenolphthalein indicator.

-

Titrate with the standardized 0.1 N sodium hydroxide solution until a faint pink color persists.

-

Record the volume of NaOH solution used.

-

-

Calculation: SO₂ (mg) = V × N × E Where:

-

V = Volume of NaOH solution used (mL)

-

N = Normality of the NaOH solution

-

E = Equivalent weight of SO₂ (32.03 mg/meq)

-

Conclusion

The thermal decomposition of calcium bisulfite solutions is a complex process involving multiple reaction pathways that are highly temperature-dependent. For researchers, scientists, and drug development professionals, a detailed understanding of these reactions and the ability to accurately quantify the resulting products are paramount. The experimental and analytical protocols outlined in this guide provide a robust framework for investigating this decomposition process, enabling better control and understanding of chemical systems involving calcium bisulfite.

References

The Catalytic Role of Calcium Bisulfite in the Conversion of Dihydroquercetin to Quercetin: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the catalytic capacity of calcium bisulfite in the chemical conversion of dihydroquercetin (also known as taxifolin) to quercetin. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and modification of flavonoids.

Executive Summary

Quercetin, a flavonoid of significant interest for its antioxidant, anti-inflammatory, and potential therapeutic properties, can be synthesized from its precursor, dihydroquercetin, through an oxidation process. This guide details a method utilizing an aqueous solution of calcium bisulfite, among other alkaline substances, to facilitate this conversion. The process involves the oxidation of an aqueous extract of dihydroquercetin, typically derived from tree bark, under controlled conditions of temperature and pH. While calcium bisulfite is noted to have a catalytic capacity, it is part of a broader class of alkaline-reacting substances that can be used in this process. The conversion is primarily an oxidation reaction where dihydroquercetin is dehydrogenated to form the C2-C3 double bond characteristic of quercetin.

Reaction Overview and Mechanism

The core chemical transformation is the oxidation of dihydroquercetin to quercetin. This reaction removes two hydrogen atoms from the C-ring of the flavonoid structure, creating a double bond between the C2 and C3 positions. This structural change is responsible for the significant alteration in the electronic and, consequently, the biological properties of the molecule.

The process described in the scientific literature, particularly in U.S. Patent 2,890,225, does not rely on a classic metal catalyst but rather on a controlled chemical oxidation in a slightly acidic to neutral aqueous medium (pH 5.0-7.0) at elevated temperatures (90-100°C). The key reactants are dihydroquercetin, an oxygen source (typically atmospheric oxygen supplied by bubbling air), and a substance to maintain the appropriate pH, such as calcium bisulfite.

While the term "catalytic" is used, the precise role of bisulfite is multifaceted. It primarily acts as a pH buffer. However, based on the chemistry of sulfites and phenols, a plausible synergistic mechanism can be proposed. Dihydroquercetin is oxidized by dissolved oxygen, a process that is more favorable under slightly alkaline conditions. This oxidation can lead to the formation of quinone-like intermediates. Sulfite can then reduce these highly reactive intermediates back to the desired quercetin, while the sulfite itself is oxidized to sulfate. This recycling of intermediates prevents over-oxidation and the formation of degradation byproducts, thus improving the yield and purity of quercetin.

Quantitative Data Presentation

The following tables summarize quantitative data from several example experiments detailed in U.S. Patent 2,890,225, showcasing the conversion of dihydroquercetin to quercetin using various alkaline-reacting substances, including a sulfite.

| Experiment ID | Dihydroquercetin Source | Alkaline Reagent | Reagent Quantity | Initial pH | Final pH | Temperature (°C) | Reaction Time (min) | Quercetin Purity (%) | Quercetin Yield (% of theoretical) |

| EX-01 | 3% Douglas fir bark extract | Sodium Hydroxide | To pH 6.10 | 6.10 | - | 100 | 170 | - | - |

| EX-02 | 3% Douglas fir bark extract | Sodium Sulfite | 3.3 g in 30 ml H₂O | - | - | 100 | 300 | 90.4 | 70.8 |

| EX-03 | Dihydroquercetin in H₂O | Sodium Hydroxide | To pH 6.55 | 6.55 | 5.85 | 100 | 210 | 93.5 | 66.8 |

| EX-04 | Dihydroquercetin in H₂O | Ammonium Hydroxide | To pH 6.80 | 6.80 | - | 95 | 180 | 85.5 | 56.6 |

| EX-05 | Dihydroquercetin in H₂O | Sodium Acetate | To pH 5.95 | 5.95 | - | 95 | 330 | 61.5 | 63.0 |

Note: The data is extracted and compiled from the examples provided in U.S. Patent 2,890,225.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the conversion of dihydroquercetin to quercetin, based on the procedures described in U.S. Patent 2,890,225.

General Procedure for Conversion

-

Preparation of Dihydroquercetin Solution: An aqueous solution of dihydroquercetin is prepared. This can be a crude extract from a natural source like Douglas fir bark (typically containing 3-8% soluble solids) or a solution of purified dihydroquercetin in water.

-

pH Adjustment: The solution is heated to the reaction temperature (90-100°C). A water-soluble alkaline-reacting substance (e.g., sodium sulfite, sodium hydroxide, ammonium hydroxide, or sodium acetate) is added in a sufficient amount to adjust the pH of the extract to a value between 5.0 and 7.0.

-

Oxidation Reaction: A gas containing free oxygen, such as air, is bubbled through the heated solution at a rate sufficient to maintain approximate oxygen saturation. The mixture is vigorously agitated throughout the reaction.

-

Monitoring and Termination: The reaction progress is monitored by periodically sampling the mixture and analyzing the dihydroquercetin and quercetin content, for example, by ultraviolet spectroscopy. The reaction is terminated when the formation of quercetin reaches a maximum.

-

Isolation and Purification: The reaction mixture is cooled, leading to the precipitation of the water-insoluble quercetin. The precipitate is separated by filtration. The collected solid can be further purified, for instance, by recrystallization from a suitable solvent like ethyl acetate.

Example Protocol using Sodium Sulfite (Based on EX-02)

-

A solution of 30 grams of a 3% soluble solids extract from Douglas fir bark, containing dihydroquercetin, is prepared in 1 liter of water.

-

The solution is heated to 100°C.

-

A solution of 3.3 grams of sodium sulfite in 30 ml of water is added to the heated extract.

-

Air is bubbled through the reaction mixture at a rate of 200 ml per liter per minute, with vigorous stirring.

-

The reaction is allowed to proceed for 300 minutes.

-

The mixture is then cooled, and the resulting yellow crystalline precipitate is separated by filtration.

-

The purity of the quercetin product is determined by ultraviolet spectroscopy in an ethyl acetate solution.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the proposed chemical reaction pathway.

Methodological & Application

Application Notes and Protocols for the Laboratory Preparation of Calcium Bisulfite Pulping Liquor

Introduction

Calcium bisulfite, with the chemical formula Ca(HSO₃)₂, is the primary active compound in the acidic sulfite process for chemical pulping.[1] The process utilizes a solution of calcium bisulfite, known as the pulping or "cooking" liquor, to dissolve lignin and hemicellulose from wood chips, thereby liberating cellulose fibers for paper production.[1][2] The liquor is an aqueous solution containing calcium bisulfite, which is formed by the reaction of sulfur dioxide with a calcium-based alkali.[3] This document provides detailed protocols for the laboratory-scale preparation of calcium bisulfite pulping liquor, intended for researchers and scientists in relevant fields. The preparation requires careful control of chemical ratios to generate a solution with specific concentrations of "combined" sulfur dioxide (as bisulfite) and "free" sulfur dioxide (as dissolved sulfurous acid).[4]

Chemical Principles

The synthesis of calcium bisulfite liquor is achieved by reacting sulfur dioxide (SO₂) with an aqueous slurry of a calcium base, typically calcium carbonate (limestone) or calcium hydroxide (slaked lime).[4][5] Sulfur dioxide gas, when dissolved in water, forms sulfurous acid (H₂SO₃), which then reacts with the calcium base.

The two primary reactions are:

-

Using Calcium Carbonate (CaCO₃): CaCO₃ + 2SO₂ + H₂O → Ca(HSO₃)₂ + CO₂[4]

-

Using Calcium Hydroxide (Ca(OH)₂): Ca(OH)₂ + 2SO₂ → Ca(HSO₃)₂[4]

Maintaining acidic conditions is critical, as calcium sulfite (CaSO₃) is poorly soluble and can precipitate, whereas calcium bisulfite is soluble.[3][4] The process is typically controlled to achieve a final pH between 1.5 and 2.5 to ensure the desired bisulfite form is dominant.[3][4]

Safety Precautions

Extreme caution must be exercised during this procedure, primarily due to the hazardous nature of sulfur dioxide gas.

-

Sulfur Dioxide (SO₂): SO₂ is a colorless, highly toxic, and corrosive gas with a sharp, pungent odor.[6][7] Inhalation can cause severe respiratory irritation, bronchospasm, and potentially pulmonary edema.[6][8] Direct contact with liquefied SO₂ can cause frostbite and severe burns.[8] All work involving the generation or handling of SO₂ gas must be performed in a properly functioning chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., Viton®, butyl rubber), and a lab coat.[6][10] Respiratory protection, such as an air-purifying respirator with an SO₂ cartridge, may be necessary depending on the experimental scale and setup.[6]

-

Ventilation: Ensure adequate ventilation.[10] The procedure should be designed to prevent any release of SO₂ gas into the laboratory environment.

-

Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[6][10] Be familiar with first aid procedures for SO₂ exposure, which primarily involve moving to fresh air and seeking immediate medical attention.[7]

Experimental Protocols

Protocol 1: Preparation from Calcium Carbonate (Limestone)

This method involves bubbling sulfur dioxide gas through a slurry of calcium carbonate.

Materials and Equipment:

-

Calcium Carbonate (CaCO₃), powder

-

Distilled or deionized water

-

Sulfur Dioxide (SO₂) gas cylinder with a regulator and flow meter

-

Three-neck round-bottom flask

-

Gas dispersion tube (sparging tube)

-

Magnetic stirrer and stir bar

-

Gas outlet connected to a scrubber (e.g., a sodium hydroxide solution)

-

pH meter

-

Standard laboratory glassware and balances

Procedure:

-

Prepare the Slurry: In the three-neck flask, prepare a slurry by adding a pre-weighed amount of calcium carbonate powder to a measured volume of distilled water. A typical starting concentration is a 5-10% w/v slurry.

-

Assemble the Apparatus: Place the flask on a magnetic stirrer and add a stir bar. Insert the gas dispersion tube through one neck, ensuring its tip is submerged below the liquid surface. In the second neck, place a pH probe. The third neck should be fitted with a gas outlet tube leading to a basic scrubber to neutralize unreacted SO₂. The entire apparatus must be situated within a chemical fume hood.

-

Initiate Reaction: Begin stirring the slurry to ensure a uniform suspension.

-

Introduce Sulfur Dioxide: Slowly bubble SO₂ gas through the slurry via the gas dispersion tube at a controlled rate. The reaction is exothermic. Monitor the temperature and cool the flask in an ice bath if necessary to facilitate gas dissolution.

-

Monitor pH: Continuously monitor the pH of the solution. The pH will gradually decrease as the sulfurous acid forms and reacts with the CaCO₃. The reaction will produce carbon dioxide, resulting in effervescence.

-

Determine Endpoint: Continue the addition of SO₂ until the calcium carbonate has completely dissolved and the pH of the solution stabilizes in the target range of 1.5 - 2.5.[3][4] The final solution should appear clear to pale yellow.[11][12]

-

Finalization: Once the target pH is reached, stop the SO₂ flow. Purge the system with an inert gas (e.g., nitrogen) to remove any remaining SO₂ from the headspace before disassembling the apparatus.

-

Storage: Store the resulting calcium bisulfite liquor in a tightly sealed, corrosion-resistant container.

Protocol 2: Preparation from Calcium Hydroxide (Slaked Lime)

This method is similar to Protocol 1 but uses calcium hydroxide as the base. This reaction does not produce CO₂.

Materials and Equipment:

-

Calcium Hydroxide (Ca(OH)₂), powder

-